A-Technical-Guide-to-Methyl-5-iodo-2,4-dimethoxybenzoate
A-Technical-Guide-to-Methyl-5-iodo-2,4-dimethoxybenzoate
Abstract: This-document-provides-a-comprehensive-technical-overview-of-Methyl-5-iodo-2,4-dimethoxybenzoate,-a-halogenated-aromatic-ester-of-interest-in-synthetic-organic-chemistry.-It-details-the-compound's-physicochemical-properties,-outlines-plausible-synthetic-routes-with-detailed-experimental-protocols,-and-discusses-its-potential-applications-as-a-chemical-intermediate-in-research-and-drug-development.-This-guide-is-intended-for-researchers,-chemists,-and-professionals-in-the-pharmaceutical-and-chemical-industries.
1.-Introduction
Methyl-5-iodo-2,4-dimethoxybenzoate-is-a-poly-substituted-aromatic-compound-featuring-an-iodine-atom,-two-methoxy-groups,-and-a-methyl-ester-moiety-on-a-benzene-ring.-The-presence-of-these-functional-groups,-particularly-the-reactive-carbon-iodine-bond,-makes-it-a-valuable-building-block-for-the-synthesis-of-more-complex-molecules.-The-electron-donating-methoxy-groups-activate-the-aromatic-ring,-influencing-its-reactivity,-while-the-iodine-atom-serves-as-a-versatile-handle-for-various-cross-coupling-reactions.-This-guide-synthesizes-available-data-on-related-compounds-to-provide-a-thorough-profile-of-this-specific-isomer.
2.-Physicochemical-and-Computed-Properties
While-extensive-experimental-data-for-Methyl-5-iodo-2,4-dimethoxybenzoate-is-not-readily-available-in-peer-reviewed-literature,-its-properties-can-be-calculated-or-inferred-from-structurally-similar-compounds.-The-following-tables-summarize-key-identifiers-and-computed-physicochemical-properties.
Table-1:-Chemical-Identifiers-for-Methyl-5-iodo-2,4-dimethoxybenzoate
| Identifier | Value |
| IUPAC-Name | methyl-5-iodo-2,4-dimethoxybenzoate |
| Molecular-Formula | C₁₀H₁₁IO₄ |
| Molecular-Weight | 322.10-g/mol |
| Canonical-SMILES | COC1=C(C=C(C(=C1)I)OC)C(=O)OC |
| InChI-Key | ZTUGPZKBMBWVQO-UHFFFAOYSA-N |
Table-2:-Computed-Physical-Properties
| Property | Value | Source |
| Molecular-Weight | 322.10-g/mol | PubChem |
| XLogP3 | 2.4 | PubChem |
| Hydrogen-Bond-Donor-Count | 0 | PubChem |
| Hydrogen-Bond-Acceptor-Count | 4 | PubChem |
| Rotatable-Bond-Count | 4 | PubChem |
| Exact-Mass | 321.97021-Da | PubChem[1] |
| Topological-Polar-Surface-Area | 44.8-Ų | PubChem[1] |
3.-Synthesis-and-Reactivity
The-synthesis-of-Methyl-5-iodo-2,4-dimethoxybenzoate-can-be-logically-achieved-via-a-two-step-process-starting-from-commercially-available-2,4-dimethoxybenzoic-acid.
3.1-Synthetic-Pathway
The-primary-synthetic-route-involves:
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Electrophilic-Iodination: -The-aromatic-ring-of-2,4-dimethoxybenzoic-acid-is-highly-activated-by-the-two-methoxy-groups.-Electrophilic-iodination-is-expected-to-occur-at-the-C5-position,-which-is-para-to-the-C2-methoxy-group-and-ortho-to-the-C4-methoxy-group,-the-most-sterically-accessible-and-electronically-favored-position.
-
Esterification: -The-resulting-5-iodo-2,4-dimethoxybenzoic-acid-is-then-converted-to-its-methyl-ester,-typically-via-Fischer-esterification.
Caption: Proposed synthetic pathway for Methyl 5-iodo-2,4-dimethoxybenzoate.
3.2-Reactivity
-
Cross-Coupling-Reactions: -The-C-I-bond-is-highly-susceptible-to-oxidative-addition-with-transition-metal-catalysts-(e.g.,-Palladium,-Copper).-This-makes-the-compound-an-excellent-substrate-for-Suzuki,-Heck,-Sonogashira,-and-Buchwald-Hartwig-cross-coupling-reactions,-allowing-for-the-introduction-of-various-aryl,-alkenyl,-alkynyl,-and-amino-moieties-at-the-C5-position.
-
Ester-Group-Transformations: -The-methyl-ester-can-undergo-hydrolysis-to-the-corresponding-carboxylic-acid,-reduction-to-an-alcohol,-or-conversion-to-amides-via-aminolysis.
4.-Experimental-Protocols
The-following-are-detailed,-plausible-protocols-based-on-standard-procedures-for-the-iodination-of-activated-arenes-and-Fischer-esterification.[2][3][4]
4.1-Protocol-1:-Synthesis-of-5-iodo-2,4-dimethoxybenzoic-acid
Materials:
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2,4-Dimethoxybenzoic-acid
-
Iodine-(I₂)
-
Potassium-iodate-(KIO₃)-or-30%-Hydrogen-Peroxide-(H₂O₂)[3]
-
Glacial-acetic-acid
-
Sulfuric-acid-(concentrated)
-
Sodium-thiosulfate-(Na₂S₂O₃)
-
Ethyl-acetate
-
Brine
-
Anhydrous-sodium-sulfate-(Na₂SO₄)
Procedure:
-
In-a-round-bottom-flask,-dissolve-2,4-dimethoxybenzoic-acid-(1.0-eq)-in-glacial-acetic-acid.
-
Add-elemental-iodine-(I₂)-(0.5-eq)-to-the-solution-and-stir-until-dissolved.
-
Slowly-add-a-solution-of-the-oxidizing-agent-(e.g.,-potassium-iodate,-0.2-eq)-dissolved-in-a-minimal-amount-of-water,-or-add-30%-H₂O₂-(1.0-eq)-dropwise.-A-catalytic-amount-of-sulfuric-acid-can-be-added-to-facilitate-the-reaction.[4]
-
Heat-the-reaction-mixture-to-60-80°C-and-stir-for-4-12-hours,-monitoring-the-reaction-progress-by-Thin-Layer-Chromatography-(TLC).
-
After-completion,-cool-the-mixture-to-room-temperature-and-pour-it-into-an-ice-water-slurry.
-
Quench-any-remaining-iodine-by-adding-a-saturated-aqueous-solution-of-sodium-thiosulfate-until-the-dark-color-disappears.
-
Collect-the-precipitated-solid-by-vacuum-filtration.-If-no-solid-forms,-extract-the-aqueous-mixture-with-ethyl-acetate-(3x).
-
Wash-the-combined-organic-layers-with-water-and-brine,-dry-over-anhydrous-sodium-sulfate,-and-concentrate-under-reduced-pressure.
-
Purify-the-crude-product-by-recrystallization-(e.g.,-from-an-ethanol/water-mixture)-to-yield-5-iodo-2,4-dimethoxybenzoic-acid.
Caption: General experimental workflow for the iodination of 2,4-dimethoxybenzoic acid.
4.2-Protocol-2:-Synthesis-of-Methyl-5-iodo-2,4-dimethoxybenzoate
Materials:
-
5-iodo-2,4-dimethoxybenzoic-acid
-
Methanol-(CH₃OH)
-
Sulfuric-acid-(H₂SO₄,-concentrated)
-
Saturated-sodium-bicarbonate-(NaHCO₃)-solution
-
Ethyl-acetate
-
Brine
-
Anhydrous-magnesium-sulfate-(MgSO₄)
Procedure:
-
Suspend-5-iodo-2,4-dimethoxybenzoic-acid-(1.0-eq)-in-an-excess-of-methanol-in-a-round-bottom-flask.
-
Carefully-add-a-catalytic-amount-of-concentrated-sulfuric-acid-(e.g.,-3-5-drops)-to-the-suspension.
-
Heat-the-mixture-to-reflux-and-maintain-for-6-18-hours,-or-until-TLC-analysis-indicates-the-disappearance-of-the-starting-material.
-
Cool-the-reaction-to-room-temperature-and-remove-the-excess-methanol-under-reduced-pressure.
-
Dissolve-the-residue-in-ethyl-acetate-and-carefully-wash-with-a-saturated-solution-of-sodium-bicarbonate-to-neutralize-the-acid-catalyst.
-
Separate-the-organic-layer-and-wash-it-subsequently-with-water-and-brine.
-
Dry-the-organic-layer-over-anhydrous-magnesium-sulfate,-filter,-and-concentrate-the-filtrate-in-vacuo.
-
Purify-the-crude-ester-by-column-chromatography-on-silica-gel-or-recrystallization-to-obtain-the-pure-product.
5.-Spectroscopic-Data-(Predicted)
The-following-is-a-predicted-NMR-data-set-for-Methyl-5-iodo-2,4-dimethoxybenzoate-in-CDCl₃,-based-on-the-analysis-of-its-structure-and-data-from-similar-compounds.
Table-3:-Predicted-¹H-and-¹³C-NMR-Data
| Type | Predicted-Chemical-Shift-(ppm) | Multiplicity | Assignment |
| ¹H-NMR | ~-7.95 | Singlet | H-6-(Aromatic) |
| ~-6.55 | Singlet | H-3-(Aromatic) | |
| ~-3.90 | Singlet | C2-OCH₃-or-C4-OCH₃ | |
| ~-3.88 | Singlet | C4-OCH₃-or-C2-OCH₃ | |
| ~-3.85 | Singlet | Ester-OCH₃ | |
| ¹³C-NMR | ~-165 | C=O-(Ester) | |
| ~-162 | C4-OCH₃ | ||
| ~-159 | C2-OCH₃ | ||
| ~-141 | C6 | ||
| ~-115 | C1 | ||
| ~-95 | C3 | ||
| ~-75 | C5-I | ||
| ~-56 | Methoxy-Carbon | ||
| ~-52 | Ester-Methyl-Carbon |
Note:-Actual-experimental-values-may-vary.-These-predictions-are-for-estimation-purposes.
6.-Applications-in-Research-and-Drug-Development
Iodoarenes-are-fundamental-precursors-in-modern-synthetic-chemistry,-and-Methyl-5-iodo-2,4-dimethoxybenzoate-is-well-positioned-as-a-versatile-intermediate.
-
Fragment-Based-Drug-Discovery: -The-2,4-dimethoxyphenyl-moiety-is-a-common-scaffold-in-biologically-active-molecules.-This-compound-allows-for-the-strategic-introduction-of-this-fragment-into-lead-compounds.
-
Synthesis-of-Complex-Natural-Products: -As-an-intermediate,-it-can-be-used-in-the-total-synthesis-of-natural-products-containing-a-poly-substituted-aromatic-core.
-
Materials-Science: -Similar-iodinated-aromatics-are-used-in-the-synthesis-of-organic-linkers-for-Metal-Organic-Frameworks-(MOFs)-and-other-functional-materials.[5] The-iodine-atom-provides-a-site-for-further-elaboration-to-create-complex-linker-structures.
7.-Safety-and-Handling
-
General-Precautions: -Handle-in-a-well-ventilated-fume-hood.-Wear-appropriate-Personal-Protective-Equipment-(PPE),-including-safety-goggles,-gloves,-and-a-lab-coat.
-
Toxicology: -Specific-toxicological-data-is-unavailable.-Compounds-of-this-class-may-cause-skin,-eye,-and-respiratory-irritation.-Harmful-if-swallowed.
-
Storage: -Store-in-a-cool,-dry-place-away-from-light-and-incompatible-materials-such-as-strong-oxidizing-agents.
References
- 1. Methyl 3-iodo-4,5-dimethoxybenzoate | C10H11IO4 | CID 79021976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Iodo-4-methoxybenzoic acid | 54435-09-5 | Benchchem [benchchem.com]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 5. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]



